molecular formula C14H23N3O3 B4915576 3-[3-[bis(prop-2-enyl)amino]-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione

3-[3-[bis(prop-2-enyl)amino]-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B4915576
M. Wt: 281.35 g/mol
InChI Key: YLQNFBJDVGCRMB-UHFFFAOYSA-N
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Description

3-[3-[bis(prop-2-enyl)amino]-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazolidine-2,4-dione core, which is known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[bis(prop-2-enyl)amino]-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione typically involves multiple steps. One common method includes the reaction of 5,5-dimethylimidazolidine-2,4-dione with 3-[bis(prop-2-enyl)amino]-2-hydroxypropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-[3-[bis(prop-2-enyl)amino]-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the imidazolidine ring produces a more saturated compound .

Scientific Research Applications

3-[3-[bis(prop-2-enyl)amino]-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-[bis(prop-2-enyl)amino]-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[3-[bis(prop-2-enyl)amino]-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its imidazolidine-2,4-dione core provides stability, while the bis(prop-2-enyl)amino group offers versatility in chemical modifications .

Properties

IUPAC Name

3-[3-[bis(prop-2-enyl)amino]-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-5-7-16(8-6-2)9-11(18)10-17-12(19)14(3,4)15-13(17)20/h5-6,11,18H,1-2,7-10H2,3-4H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQNFBJDVGCRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(CN(CC=C)CC=C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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